N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide
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Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a useful research compound. Its molecular formula is C20H30N2O3S and its molecular weight is 378.53. The purity is usually 95%.
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Scientific Research Applications
Tandem Cyclization Cascades
A study by Padwa et al. (2002) explored tandem Pummerer/Mannich cyclization cascades involving alpha-sulfinylenamides, leading to the synthesis of aza-heterocycles including isoquinoline derivatives. This method is particularly suited for constructing complex natural product scaffolds and has implications for synthesizing compounds related to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide (Padwa, Heidelbaugh, Kuethe, Mcclure, & Wang, 2002).
Nanosized Acid Catalysis in Synthesis
Research by Goli-Jolodar et al. (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This highlights the role of innovative catalysts in the efficient synthesis of complex quinoline derivatives, potentially including this compound (Goli-Jolodar, Shirini, & Seddighi, 2016).
Radical Cyclizations to Form Polycyclic Imines
Zhang et al. (2013) discussed the radical cyclizations of cyclic ene sulfonamides, which form stable bicyclic and tricyclic aldimines and ketimines. This study contributes to understanding the chemical behavior of sulfonamide-based compounds under radical conditions, relevant to the synthesis and modification of compounds like this compound (Zhang, Hay, Geib, & Curran, 2013).
Activation and Reactions of Quinoline Derivatives
Koltunov et al. (2007) described the activation of quinoline and isoquinoline by strong acids, leading to their selective ionic hydrogenation and condensation reactions. This research offers insights into the chemical reactivity of quinoline derivatives, which could be applied to the synthesis and functionalization of compounds similar to this compound (Koltunov, Prakash, Rasul, & Olah, 2007).
Properties
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]cyclohexanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c1-15(2)12-13-22-19-10-9-17(14-16(19)8-11-20(22)23)21-26(24,25)18-6-4-3-5-7-18/h9-10,14-15,18,21H,3-8,11-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVTUXFQHGCTRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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